molecular formula C4H6Cl4O B8395130 1,1'-Oxybis(2,2-dichloroethane) CAS No. 1191-17-9

1,1'-Oxybis(2,2-dichloroethane)

Cat. No. B8395130
Key on ui cas rn: 1191-17-9
M. Wt: 211.9 g/mol
InChI Key: SXQXMKMHOFIAHT-UHFFFAOYSA-N
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Patent
US06281365B1

Procedure details

A mixture of 28.6 g of dichloroethyl ether, 13.2 g of malononitrile, 55.28 g of potassium carbonate and 800 ml of acetonitrile was refluxed on a steam bath for 24 hours, then filtered while hot. The filtrate was evaporated and the residue crystallized with charcoal treatment from 100 ml of ethanol, giving 9.5 g of tetrahydro-4H-pyran-4,4-dicarbonitrile as colorless plates, mp 110-112° C.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
55.28 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[CH2:3][O:4][CH2:5][CH:6](Cl)Cl.[C:10](#[N:14])[CH2:11][C:12]#[N:13].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[O:4]1[CH2:5][CH2:6][C:11]([C:10]#[N:14])([C:12]#[N:13])[CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
28.6 g
Type
reactant
Smiles
ClC(COCC(Cl)Cl)Cl
Name
Quantity
13.2 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
55.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed on a steam bath for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered while hot
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized with charcoal treatment from 100 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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